

Measuring Photosynthetic Oxygen Evolution: An Application Note for Isolated Photosystem II

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosystem II (PSII) is a multi-protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria. It plays a crucial role in oxygenic photosynthesis by harnessing light energy to split water molecules, releasing molecular oxygen as a byproduct. The measurement of oxygen evolution rates from isolated PSII is a fundamental technique for studying the efficiency of the water-splitting reaction, screening for potential herbicides or environmentally harmful chemicals that target PSII, and for basic research into the mechanism of photosynthesis. This application note provides detailed protocols for the isolation of active PSII complexes from spinach and the subsequent measurement of their oxygen evolution rates using a Clark-type oxygen electrode.

Principle of Measurement

The rate of oxygen evolution from isolated PSII is typically measured using a Clark-type polarographic oxygen electrode. This electrode system consists of a platinum cathode and a silver anode immersed in an electrolyte solution and separated from the sample by an oxygen-permeable membrane. A polarizing voltage is applied across the electrodes, and when oxygen diffuses through the membrane and is reduced at the cathode, a current is generated that is directly proportional to the concentration of dissolved oxygen in the sample chamber. By illuminating the isolated PSII in the presence of an artificial electron acceptor, the rate of



photosynthetic oxygen evolution can be determined by monitoring the increase in oxygen concentration over time.

Experimental Protocols

Protocol 1: Isolation of Oxygen-Evolving PSII Membranes (BBY-type Preparation) from Spinach

This protocol describes a common method for preparing highly active, oxygen-evolving PSII-enriched membrane fragments from spinach, often referred to as BBY particles.

Materials and Reagents:

- Fresh spinach leaves (approximately 100 g)
- Grinding Buffer (50 mM MES-NaOH, pH 6.0, 400 mM sucrose, 10 mM NaCl, 5 mM MgCl₂)
- Washing Buffer (50 mM MES-NaOH, pH 6.0, 150 mM NaCl, 5 mM MgCl₂)
- Resuspension Buffer (50 mM MES-NaOH, pH 6.5, 400 mM sucrose, 10 mM NaCl, 5 mM MqCl₂)
- Triton X-100 solution (20% w/v)
- Blender, cheesecloth, and centrifuge
- Ice bucket and all solutions kept at 4°C

Procedure:

- Homogenization: Wash spinach leaves and remove the midribs. Homogenize the leaves in a blender with ice-cold Grinding Buffer (approximately 200 mL) using short bursts to avoid heating.
- Filtration: Filter the homogenate through four to eight layers of cheesecloth into a pre-chilled beaker.



- Centrifugation: Transfer the filtrate to centrifuge tubes and centrifuge at 3,000 x g for 5 minutes to pellet the chloroplasts.
- Thylakoid Isolation: Discard the supernatant and resuspend the chloroplast pellet in Washing Buffer. Centrifuge again at 3,000 x g for 5 minutes. Discard the supernatant. The resulting pellet contains the thylakoid membranes.
- Solubilization: Resuspend the thylakoid pellet in a small volume of Resuspension Buffer to a chlorophyll concentration of approximately 2 mg/mL. While stirring gently on ice, slowly add 20% Triton X-100 to a final concentration of 0.5-1.0% (w/v). Incubate for 30 minutes with gentle stirring in the dark.
- Isolation of PSII Membranes: Centrifuge the solubilized thylakoids at 40,000 x g for 30 minutes. The resulting pellet contains the PSII-enriched membranes.
- Final Preparation: Carefully discard the supernatant. Resuspend the PSII membrane pellet in a minimal volume of Resuspension Buffer and determine the chlorophyll concentration. The sample is now ready for oxygen evolution measurements or can be stored at -80°C.

Protocol 2: Measurement of Oxygen Evolution Rate

This protocol details the measurement of light-dependent oxygen evolution from isolated PSII membranes using a Clark-type oxygen electrode.

Materials and Reagents:

- Isolated PSII membranes
- Assay Buffer (50 mM MES-NaOH, pH 6.5, 35 mM NaCl, 10 mM MgCl₂, 1 M betaine)
- Artificial Electron Acceptor Stock Solution: 20 mM 2,6-dichloro-p-benzoquinone (DCBQ) in DMSO.
- Potassium Ferricyanide (K₃[Fe(CN)₆]) Stock Solution: 100 mM in water.
- Clark-type oxygen electrode system with a thermostatted reaction chamber and a light source.



Procedure:

- Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions. Typically, a zero-oxygen level is set using sodium dithionite, and an airsaturated water standard is used for the 100% level.
- Sample Preparation: In the reaction chamber of the oxygen electrode, add the Assay Buffer
 to the desired volume (e.g., 2 mL). Allow the buffer to equilibrate to the desired temperature
 (typically 25°C).
- Addition of Electron Acceptors: Add the artificial electron acceptors to the Assay Buffer. A
 common combination is 250 µM DCBQ and 1 mM potassium ferricyanide.[1] The
 ferricyanide is used to reoxidize the reduced DCBQ, ensuring it does not become a limiting
 factor.
- Dark Respiration: Add the isolated PSII sample to the chamber to a final chlorophyll concentration of 5-10 μg/mL. Seal the chamber, ensuring no air bubbles are trapped. Record the rate of oxygen consumption in the dark for a few minutes to determine the rate of respiration.
- Light-Dependent Oxygen Evolution: Illuminate the sample with a saturating light source (e.g., >1000 μmol photons m⁻² s⁻¹). The rate of oxygen evolution will be recorded as an increase in the oxygen concentration.
- Data Analysis: The rate of oxygen evolution is calculated from the linear portion of the light-dependent oxygen increase, after correcting for the rate of dark respiration. The rate is typically expressed as μmol O₂ per milligram of chlorophyll per hour (μmol O₂ (mg Chl)⁻¹ h⁻¹).

Data Presentation

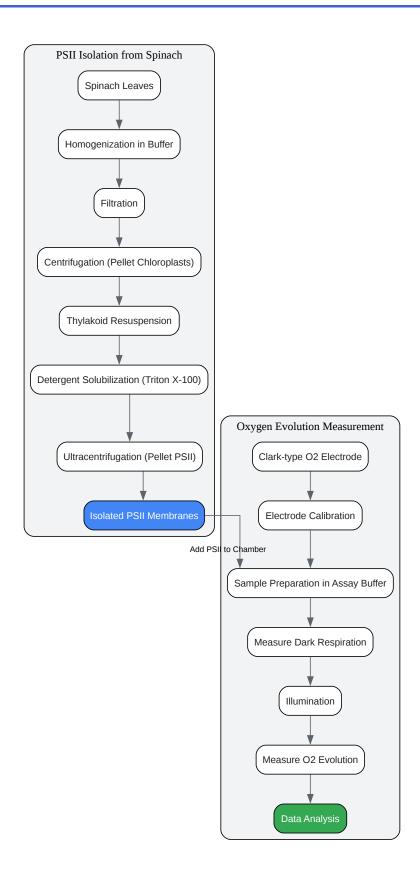
The following table summarizes typical oxygen evolution rates for isolated spinach PSII under different experimental conditions.



Sample	Light Intensity (μmol photons m ⁻² s ⁻¹)	Inhibitor	Oxygen Evolution Rate (μ mol O ₂ (mg Chl) ⁻¹ h ⁻¹)
Isolated Spinach PSII	1200	None	400 - 500[2]
Isolated Spinach PSII	1800	None	Approximately 350- 450
Isolated Spinach PSII	1200	20 μM [CuL₂]Br₂	~240[2]
Isolated Spinach PSII	1200	100 μM [CuL2]Br2	~48[2]

Visualizations





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Caption: Experimental workflow for isolating PSII and measuring oxygen evolution.



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- To cite this document: BenchChem. [Measuring Photosynthetic Oxygen Evolution: An Application Note for Isolated Photosystem II]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7880900#measuring-oxygen-evolution-rates-from-isolated-psii]

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